

C902 LIN28 Inhibitor: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: C902

Cat. No.: B15602100

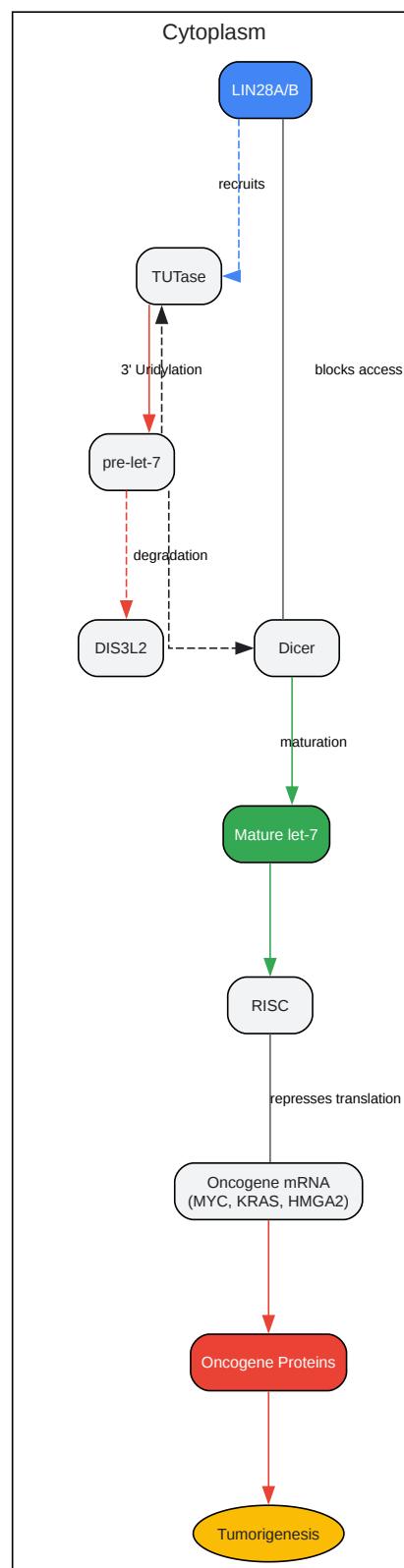
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The LIN28/let-7 pathway is a critical regulator of cellular differentiation, pluripotency, and, when dysregulated, a key driver of oncogenesis. The RNA-binding protein LIN28 acts as a proto-oncogene primarily by inhibiting the biogenesis of the tumor-suppressing microRNA family, let-7. This inhibition leads to the upregulation of major oncogenes, including MYC, KRAS, and HMGA2, promoting cancer stem cell-like phenotypes and therapeutic resistance. Consequently, disrupting the LIN28-let-7 interaction has emerged as a promising therapeutic strategy. This technical guide provides an in-depth overview of the mechanism of action of **C902**, a trisubstituted pyrrolinone identified as a small-molecule inhibitor of this critical protein-RNA interaction.

The LIN28/let-7 Signaling Axis


LIN28 exists as two homologs in mammals, LIN28A and LIN28B, which are highly expressed during embryonic development and in numerous cancers. Both proteins post-transcriptionally suppress the maturation of the let-7 miRNA family through direct interaction with let-7 precursors (pre-let-7).^{[1][2]}

LIN28 proteins possess two key RNA-binding domains:

- Cold Shock Domain (CSD): An N-terminal domain that recognizes specific motifs in the terminal loop of pre-let-7.[1]
- Zinc Knuckle Domain (ZKD): A C-terminal domain containing two CCHC-type zinc knuckles that bind to a conserved GGAG motif in the pre-let-7 stem.[1][3]

The binding of LIN28 to pre-let-7 in the cytoplasm initiates a cascade that blocks its final processing step by the Dicer enzyme. LIN28 recruits a terminal uridylyltransferase (TUTase), which adds a poly-uridine tail to the 3' end of the pre-let-7.[2] This uridylation marks the precursor miRNA for degradation by the exonuclease DIS3L2, preventing the generation of mature, functional let-7 miRNA.[1]

The resulting decrease in mature let-7 levels leads to the de-repression of its target messenger RNAs (mRNAs), which include a host of proto-oncogenes. This dysregulation activates critical oncogenic pathways such as the insulin/PI3K/mTOR and Ras pathways, thereby promoting cell proliferation and tumorigenesis.[4][5]

[Click to download full resolution via product page](#)

Caption: The LIN28/let-7 signaling pathway in cancer.


C902: A Small-Molecule Inhibitor of the LIN28-let-7 Interaction

C902 is a trisubstituted pyrrolinone identified through a fluorescence polarization-based screening as a small-molecule inhibitor of the LIN28-let-7 protein-RNA interaction.[\[1\]](#)[\[2\]](#) Its discovery provides a chemical tool to probe the LIN28/let-7 axis and a scaffold for the development of novel anticancer therapeutics.

Core Mechanism of Action

The primary mechanism of action for **C902** is the direct disruption of the binding between the LIN28A protein and pre-let-7 miRNA.[\[1\]](#)

- Binding to LIN28A CSD: Computational docking studies suggest that **C902** binds to the N-terminal Cold Shock Domain (CSD) of LIN28A. The inhibitor is predicted to occupy a surface groove that is critical for recognizing the terminal loop of the pre-let-7 miRNA.[\[1\]](#)
- Competitive Inhibition: By occupying this key binding site, **C902** acts as a competitive inhibitor, preventing LIN28A from associating with its pre-let-7 RNA substrate.[\[1\]](#)
- Restoration of let-7 Biogenesis: With LIN28A inhibited, pre-let-7 is no longer sequestered or marked for degradation. This allows the Dicer enzyme to access and process pre-let-7 into mature, functional let-7 miRNA.[\[1\]](#)
- Downstream Tumor Suppression: The restored levels of mature let-7 lead to the translational repression of its target oncogenes, resulting in the suppression of cancer cell proliferation and other malignant phenotypes.[\[1\]](#)[\[2\]](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Trisubstituted Pyrrolinones as Small-Molecule Inhibitors Disrupting the Protein–RNA Interaction of LIN28 and Let-7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Novel Lin28 Inhibitors to Suppress Cancer Cell Stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [C902 LIN28 Inhibitor: A Technical Guide to its Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15602100#c902-lin28-inhibitor-mechanism-of-action>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com